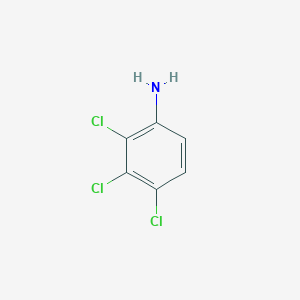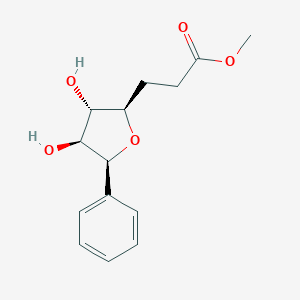
Methyl 3-(3S
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 3-(3S) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole derivative . Another approach involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid, leading to the formation of a new heterocyclic core .
Análisis De Reacciones Químicas
Methyl 3-(3S) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
Methyl 3-(3S) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3S) involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Methyl 3-(3S) can be compared with other indole derivatives such as:
Methyl 3-methylanthranilate: Known for its use in fragrance and flavor industries.
Methyl 4-methylanthranilate: Similar to Methyl 3-methylanthranilate but with different substitution patterns, leading to distinct chemical properties.
Methyl 5-methylanthranilate: Another indole derivative with unique applications in various fields.
This compound) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions a "diastereoselective reduction" in the synthesis of (+)-goniothalesdiol. Why is diastereoselectivity important in the context of total synthesis?
A1: Diastereoselectivity is crucial in total synthesis, especially when dealing with chiral molecules like natural products. [] This is because diastereomers, unlike enantiomers, possess different physical and chemical properties. [] Achieving high diastereoselectivity ensures that the synthesis preferentially yields the desired diastereomer of the target molecule, simplifying purification and maximizing the overall efficiency of the synthesis. [] In the case of (+)-goniothalesdiol, controlling the stereochemistry at the C-5 position through a diastereoselective reduction was vital to ensure the synthesis of the correct natural product isomer. []
Q2: The synthesis of the 2,5-EPI analogue utilizes an acid-catalyzed acetonide deprotection. What advantages do protecting groups like acetonides offer in multi-step synthesis?
A2: Protecting groups like acetonides play a vital role in multi-step synthesis by temporarily masking the reactivity of specific functional groups. [] This allows chemists to perform transformations on other parts of the molecule without interference from the protected group. [] In the synthesis of the 2,5-EPI analogue, the acetonide group likely protects a sensitive diol functionality, enabling other reactions to occur selectively before its eventual removal. [] This strategic use of protecting groups is essential for achieving the desired product with high yield and purity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




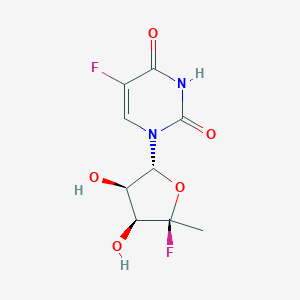
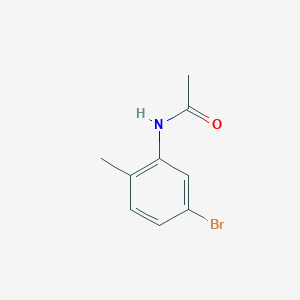
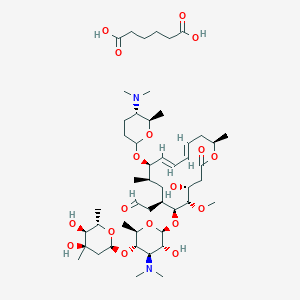
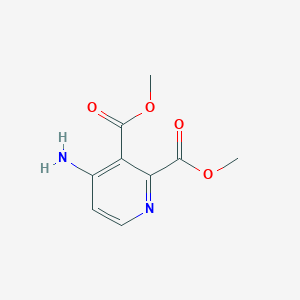


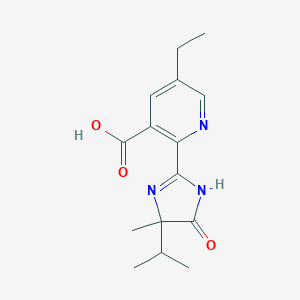

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
